N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 68489-14-5
VCID: VC3739725
InChI: InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)/t11-,12+,13-/m1/s1
SMILES: CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C
Molecular Formula: C15H27NO3
Molecular Weight: 269.38 g/mol

N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide

CAS No.: 68489-14-5

Cat. No.: VC3739725

Molecular Formula: C15H27NO3

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide - 68489-14-5

Specification

CAS No. 68489-14-5
Molecular Formula C15H27NO3
Molecular Weight 269.38 g/mol
IUPAC Name ethyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate
Standard InChI InChI=1S/C15H27NO3/c1-5-19-14(17)9-16-15(18)13-8-11(4)6-7-12(13)10(2)3/h10-13H,5-9H2,1-4H3,(H,16,18)/t11-,12+,13-/m1/s1
Standard InChI Key GWRCTWAPTXBPHW-FRRDWIJNSA-N
Isomeric SMILES CCOC(=O)CNC(=O)[C@@H]1C[C@@H](CC[C@H]1C(C)C)C
SMILES CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C
Canonical SMILES CCOC(=O)CNC(=O)C1CC(CCC1C(C)C)C

Introduction

Chemical Properties and Structure

Molecular Identification

N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is uniquely identified through several chemical identifiers that establish its distinct identity in chemical databases and literature.

ParameterValue
CAS Number68489-14-5
Molecular FormulaC₁₅H₂₇NO₃
Molecular Weight269.38 g/mol
IUPAC NameEthyl 2-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]amino]acetate
Exact Mass269.199097

The compound is also known by alternative nomenclature including "Glycine, N-[[5-methyl-2-(1-methylethyl)cyclohexyl]carbonyl]-, ethyl ester" and is sometimes referenced as Cooling Agent WS-5 in industrial applications .

Physical Properties

The physical characteristics of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide determine its behavior in formulations and influence its application potential across various product categories.

PropertyValue
Physical StateCrystalline solid
Melting Point80-82°C
Boiling Point390.9±11.0°C at 760 mmHg
Density1.0±0.1 g/cm³
Flash Point190.2±19.3°C
LogP3.38
Polar Surface Area58.89000
Vapor Pressure0.0±0.9 mmHg at 25°C
Refractive Index1.462

These physical properties indicate a compound with relatively low volatility and moderate lipophilicity, characteristics that contribute to its stability in various formulations and its ability to interact with biological systems .

Functional Properties

Cooling Mechanism

N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide produces its cooling sensation through specific interactions with sensory receptors in the skin and mucous membranes. The primary mechanism involves activation of the transient receptor potential melastatin 8 (TRPM8) ion channel, which is also activated by menthol and cold temperatures.

When the compound interacts with TRPM8 receptors, it triggers a calcium ion influx that signals a cooling sensation to the brain, even in the absence of an actual temperature decrease. This mechanism explains the persistent cooling effect that characterizes this compound and similar cooling agents.

Sensory Profile

The compound's sensory characteristics make it particularly valuable in applications where a cooling effect is desired without the strong minty taste or aroma associated with natural menthol. N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide provides a clean, long-lasting cooling sensation with minimal flavor impact, allowing it to be used in a wider range of products than traditional cooling agents.

Applications

Food and Beverage Industry

In the food and beverage sector, N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is utilized as a flavoring agent that imparts a cooling sensation without significantly altering the product's taste profile. This property is particularly valuable in applications where menthol's characteristic minty flavor would be undesirable or overwhelming.

Personal Care Products

The compound has found substantial application in personal care formulations including:

  • Oral care products (toothpaste, mouthwash)

  • Skin care products (after-sun lotions, anti-itch creams)

  • Hair care products (shampoos, conditioners)

  • Shaving products

In these applications, N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide provides refreshing cooling sensations that enhance user experience without the potential irritation sometimes associated with menthol at higher concentrations.

Pharmaceutical Applications

Emerging research indicates potential pharmaceutical applications for N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide beyond its sensory effects. Preliminary studies suggest anti-inflammatory and analgesic properties, although the mechanisms of action are still being investigated. These findings may eventually lead to therapeutic applications in pain management and inflammatory conditions.

Synthesis Methods

Chemical Synthesis Pathways

The synthesis of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide typically begins with natural menthol as the starting material. While the patent information provided primarily focuses on the related compound N-ethyl-p-menthane-3-carboxamide, similar synthetic approaches can be adapted for N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide .

A general synthetic pathway involves:

  • Conversion of menthol to menthyl chloride using chlorinating agents such as thionyl chloride

  • Transformation of menthyl chloride to menthyl carboxylic acid through carboxylation reactions

  • Activation of the carboxylic acid followed by amidation with an appropriate amino acid ester derivative

The primary challenge in these synthetic routes is maintaining the critical stereochemistry at the C-1 position during the chlorination step, as this stereochemistry is essential for the cooling properties of the final product .

Industrial Production Considerations

Industrial production of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide faces several challenges:

  • The need for careful control of reaction conditions to maintain stereochemical integrity

  • Safety concerns associated with certain reagents (such as thionyl chloride)

  • Environmental considerations related to solvent use and waste generation

  • Cost-effectiveness of multi-step synthetic routes

Alternative synthetic pathways have been developed to address these challenges, focusing on safer reagents, more environmentally friendly solvents, and more efficient reaction conditions .

Biological Activities and Research Findings

Interaction with Sensory Receptors

The cooling effect of N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide results from its interaction with the TRPM8 receptor, a cold-sensitive ion channel expressed in sensory neurons. This interaction triggers a neural response similar to that produced by actual cooling, creating the perception of coolness without a change in temperature.

Research has shown that structural modifications to the molecule can significantly alter its affinity for the TRPM8 receptor and consequently its cooling potency. These structure-activity relationships have guided the development of various cooling agents with differing intensities and durations of effect .

Comparison with Related Cooling Compounds

Structural and Functional Comparisons

N-((Ethoxycarbonyl)methyl)-P-menthane-3-carboxamide is part of a larger family of synthetic cooling agents developed from the Wilkinson Sword research that began identifying non-menthol cooling agents in the 1970s. The table below compares several related compounds with their relative cooling intensities:

CompoundStructure TypeRelative Cooling Intensity*
WS-31 (N-(p-Menthane-3-carbonyl)glycine methyl ester)p-Menthane carboxamide50
WS-34 (N-sec-Butyl-p-menthane-3-carboxamide)p-Menthane carboxamide43
WS-33 (N-n-Propyl-p-menthane-3-carboxamide)p-Menthane carboxamide38
WS-139 (N-(p-Menthane-3-carbonyl)3-aminobutyric acid ethyl ester)p-Menthane carboxamide38
WS-55 (N-Ethyl-2-sec-butyl-3-methylpentanamide)Non-menthane structure33
WS-24 (N-Ethyl-2,3-dimethyl-2-isopropylbutanamide)Non-menthane structure33
WS-78 (N-Cyclohexyl-p-menthane-3-carboxamide)p-Menthane carboxamide30
WS-30 (2,3-Dihydroxypropyl p-menthane-3-carboxylate)p-Menthane ester25
WS-4 (2-Hydroxyethyl p-menthane-3-carboxylate)p-Menthane ester24
WS-109/CPS-369 (N-(p-Menthane-3-carbonyl)-D-alanine ethyl ester)p-Menthane carboxamide10

*Calculated from relative oral threshold cooling values

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